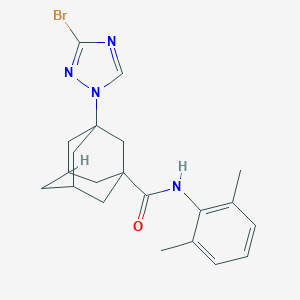![molecular formula C13H16N4OS B214004 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, ETAA, and is a member of the triazole family of compounds. The unique structure of ETAA has made it an interesting target for researchers in the fields of chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of ETAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, ETAA is thought to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
ETAA has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell death, and modulation of the immune system. These effects make ETAA an interesting target for researchers studying cancer, autoimmune diseases, and other conditions.
实验室实验的优点和局限性
One advantage of using ETAA in lab experiments is its relatively low toxicity. Compared to other compounds that have been studied for similar applications, ETAA has been shown to have minimal side effects and is generally well-tolerated in animal models. However, one limitation of using ETAA in lab experiments is its relatively low potency. In order to achieve significant effects, higher concentrations of ETAA may be required, which can be challenging in some experimental systems.
未来方向
There are a number of potential future directions for research on ETAA. One area of interest is the development of more potent analogs of ETAA that may have improved efficacy as chemotherapeutic agents. Another area of potential research is the development of new methods for delivering ETAA to target tissues, such as nanoparticles or liposomes. Additionally, further research is needed to fully understand the mechanism of action of ETAA and its potential applications in treating a variety of diseases.
合成方法
The synthesis of ETAA can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method for synthesizing ETAA involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-ethyl-4H-1,2,4-triazole-3-thiol to form ETAA.
科学研究应用
ETAA has been studied for a variety of scientific research applications, including its potential as a drug target and its use in biochemical and physiological assays. One area of research that has shown promise for ETAA is its potential as a treatment for various types of cancer. Studies have shown that ETAA can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.
属性
产品名称 |
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C13H16N4OS |
分子量 |
276.36 g/mol |
IUPAC 名称 |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-3-11-15-13(17-16-11)19-8-12(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16,17) |
InChI 键 |
YCSNFYUORNPYPY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C |
规范 SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate](/img/structure/B213922.png)



![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
methanone](/img/structure/B213934.png)
![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)





![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)